molecular formula C10H14O3 B13316924 1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- CAS No. 155590-28-6

1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)-

Cat. No.: B13316924
CAS No.: 155590-28-6
M. Wt: 182.22 g/mol
InChI Key: UITLXUDOVHAVGM-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- is an organic compound with the molecular formula C10H14O3 It is a derivative of 1,3-cyclohexanedione, where one of the hydrogen atoms is replaced by a 2-(2-methyl-1-oxopropyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- can be synthesized through a multi-step process. One common method involves the reaction of 1,3-cyclohexanedione with paraformaldehyde and dimethylamine, followed by a Mannich reaction and catalytic hydrogenation . The reaction conditions typically involve:

    Solvents: Methanol or water

    Catalysts: Palladium on carbon (Pd/C)

    Temperature: Room temperature to 10°C for the initial reaction, followed by high-pressure conditions for hydrogenation

Industrial Production Methods

In an industrial setting, the production of 1,3-cyclohexanedione, 2-(2-methyl-1-oxopropyl)- involves similar steps but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be safe, efficient, and cost-effective.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-(2-methyl-1-oxopropyl) group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while reduction can produce alcohols.

Scientific Research Applications

1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-cyclohexanedione, 2-(2-methyl-1-oxopropyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,3-Cyclohexanedione, 2-(2-methyl-1-oxopropyl)- can be compared with other similar compounds, such as:

The uniqueness of 1,3-cyclohexanedione, 2-(2-methyl-1-oxopropyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

155590-28-6

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-methylpropanoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C10H14O3/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h6,9H,3-5H2,1-2H3

InChI Key

UITLXUDOVHAVGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1C(=O)CCCC1=O

Origin of Product

United States

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